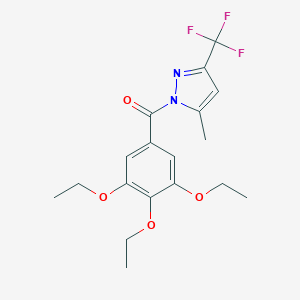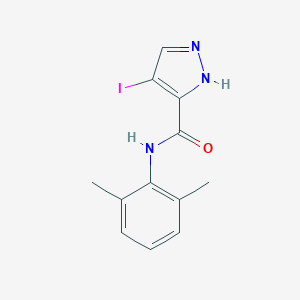
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.
作用機序
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide works by blocking the activity of several key proteins involved in various biological processes. Specifically, it inhibits the activity of NF-κB, IKK, and GSK-3β. By blocking the activity of these proteins, N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of tumor cell growth, anti-inflammatory effects, and neuroprotective effects. In addition, it has been shown to have antioxidant effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it relatively easy to synthesize and administer. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use. For example, it may have off-target effects that could affect the interpretation of experimental results. In addition, its efficacy may vary depending on the specific cell or tissue type being studied.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide. One area of interest is the potential use of this compound in combination with other drugs or therapies. For example, it may be used in combination with chemotherapy to enhance the efficacy of cancer treatment. Another area of interest is the development of more specific inhibitors that target only one of the proteins affected by N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide. This could potentially reduce the risk of off-target effects and increase the specificity of the compound. Finally, further research is needed to fully understand the potential applications of N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide in various fields, including cancer research, immunology, and neurology.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 3-chloro-4-methylphenyl hydrazine with ethyl acetoacetate to form 3-chloro-4-methylphenyl pyrazolone. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride to form the final product, N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications in a variety of fields, including cancer research, immunology, and neurology. In cancer research, N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of tumor cells by blocking the activity of a protein called NF-κB. This protein is known to play a key role in the development and progression of many types of cancer.
In immunology, N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory effects by blocking the activity of another protein called IKK. This protein is involved in the production of cytokines, which are molecules that play a key role in the immune response. By blocking the activity of IKK, N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has the potential to be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
In neurology, N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects by blocking the activity of yet another protein called GSK-3β. This protein is involved in the development of Alzheimer's disease and other neurodegenerative disorders. By blocking the activity of GSK-3β, N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has the potential to be used in the treatment of these disorders.
特性
製品名 |
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide |
|---|---|
分子式 |
C13H14ClN3O |
分子量 |
263.72 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H14ClN3O/c1-3-17-8-10(7-15-17)13(18)16-11-5-4-9(2)12(14)6-11/h4-8H,3H2,1-2H3,(H,16,18) |
InChIキー |
OJZWQGHJBYILFP-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC2=CC(=C(C=C2)C)Cl |
正規SMILES |
CCN1C=C(C=N1)C(=O)NC2=CC(=C(C=C2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-bromo-1,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B213544.png)

![N-(3,4-difluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213546.png)
![N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213547.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)



